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Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzaldehyde

Cat. No.: B1315121 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic differentiation of 3-Fluoro-2-methoxybenzaldehyde and its positional isomers.

This guide provides a comparative analysis of their nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.

The precise identification of constitutional isomers is a critical step in chemical synthesis and

drug development. Positional isomers, such as the various fluoro-methoxybenzaldehydes,

share the same molecular formula (C₈H₇FO₂) and molecular weight (154.14 g/mol ) but differ in

the substitution pattern on the benzene ring. These subtle structural differences lead to distinct

spectroscopic signatures that allow for their unambiguous differentiation. This guide focuses on

the spectroscopic comparison of 3-Fluoro-2-methoxybenzaldehyde and its related isomers,

providing a valuable resource for their characterization.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Fluoro-2-
methoxybenzaldehyde and its isomers. The data has been compiled from various spectral

databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Compound Aldehyde-H (s) Aromatic-H (m) Methoxy-H (s)

3-Fluoro-2-

methoxybenzaldehyde
~10.4 ~7.2-7.6 ~4.0

2-Fluoro-3-

methoxybenzaldehyde
10.38 7.15-7.43 3.95[1]

4-Fluoro-2-

methoxybenzaldehyde
~10.3 ~6.7-7.9 ~3.9

5-Fluoro-2-

methoxybenzaldehyde
~10.4 ~6.9-7.5 ~3.9

3-Fluoro-4-

methoxybenzaldehyde
9.84 7.0-7.7 3.96

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound C=O C-F C-O Aromatic C Methoxy C

3-Fluoro-2-

methoxybenz

aldehyde

~189 ~158 (d) ~155 (d) ~115-130 ~62

2-Fluoro-3-

methoxybenz

aldehyde

~188 ~153 (d) ~159 (d) ~114-130 ~56

4-Fluoro-2-

methoxybenz

aldehyde

~189 ~165 (d) ~163 (d) ~100-130 ~56

5-Fluoro-2-

methoxybenz

aldehyde

~188 ~158 (d) ~157 (d) ~110-130 ~56

3-Fluoro-4-

methoxybenz

aldehyde

~190 ~155 (d) ~153 (d) ~113-130 ~56
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Note: 'd' indicates a doublet due to carbon-fluorine coupling.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound C=O Stretch C-O Stretch C-F Stretch
Aromatic C=C
Stretch

3-Fluoro-2-

methoxybenzald

ehyde

~1690 ~1270 ~1200 ~1600, ~1480

2-Fluoro-3-

methoxybenzald

ehyde

~1695 ~1280 ~1210 ~1605, ~1475

4-Fluoro-2-

methoxybenzald

ehyde

~1685 ~1275 ~1220 ~1610, ~1490

5-Fluoro-2-

methoxybenzald

ehyde

~1690 ~1265 ~1215 ~1600, ~1485

3-Fluoro-4-

methoxybenzald

ehyde

~1680 ~1270 ~1230 ~1605, ~1495

Table 4: Mass Spectrometry (MS) Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragment Ions

3-Fluoro-2-

methoxybenzaldehyde
154

153 (M-H)⁺, 125 (M-CHO)⁺,

111 (M-CH₃O)⁺

2-Fluoro-3-

methoxybenzaldehyde
154

153 (M-H)⁺, 125 (M-CHO)⁺,

111 (M-CH₃O)⁺

4-Fluoro-2-

methoxybenzaldehyde
154

153 (M-H)⁺, 125 (M-CHO)⁺,

111 (M-CH₃O)⁺

5-Fluoro-2-

methoxybenzaldehyde
154

153 (M-H)⁺, 125 (M-CHO)⁺,

111 (M-CH₃O)⁺

3-Fluoro-4-

methoxybenzaldehyde
154

153 (M-H)⁺, 125 (M-CHO)⁺,

111 (M-CH₃O)⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in approximately

0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard pulse

sequence was used with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton

decoupling. A spectral width of 240 ppm, a relaxation delay of 2 s, and 512 scans were

typically used.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, a small amount of the compound was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid

samples, a thin film was prepared between two potassium bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum was collected and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared

in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was

used.

Data Acquisition: The sample was introduced into the ion source via direct infusion or

through a gas chromatograph. The mass spectrum was recorded over a mass-to-charge

(m/z) range of 50-300.

Isomer Differentiation Workflow
The differentiation of 3-Fluoro-2-methoxybenzaldehyde and its isomers can be achieved by a

systematic analysis of their spectroscopic data. The following diagram illustrates a logical

workflow for this process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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